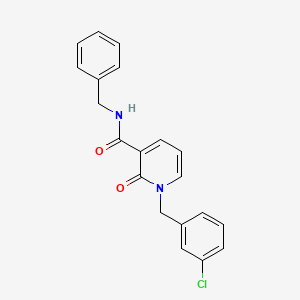

N-benzyl-1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Description

N-Benzyl-1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a pyridinecarboxamide derivative characterized by a benzyl group at the N-position of the pyridine ring and a 3-chlorobenzyl substituent at the 1-position. Its molecular formula is C₂₀H₁₆ClN₂O₂, with a molecular weight of 351.85 g/mol. The compound features a 2-oxo-1,2-dihydropyridine core, which is structurally analogous to bioactive molecules targeting enzymes like kinases or proteases.

Properties

IUPAC Name |

N-benzyl-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O2/c21-17-9-4-8-16(12-17)14-23-11-5-10-18(20(23)25)19(24)22-13-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQINTTSVEKRFNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic conditions.

Introduction of Benzyl Groups: The benzyl and chlorobenzyl groups are introduced via nucleophilic substitution reactions. Benzyl chloride and 3-chlorobenzyl chloride are reacted with the pyridine derivative in the presence of a base such as sodium hydride or potassium carbonate.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the benzyl positions to form benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.

Major Products

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-benzyl-1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors due to its ability to interact with biological macromolecules.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique structural features of the pyridine ring and benzyl groups.

Mechanism of Action

The mechanism of action of N-benzyl-1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzyl and chlorobenzyl groups can enhance binding affinity through hydrophobic interactions and halogen bonding, while the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The primary structural analog for comparison is N-Benzyl-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (). This compound differs in the substitution pattern on the benzyl group attached to the pyridine nitrogen, bearing 2,6-dichloro substituents instead of a single 3-chloro group.

Table 1: Comparative Properties

Structural and Functional Implications

Substitution Effects :

- The 2,6-dichlorobenzyl group in the analog introduces two electron-withdrawing chlorine atoms , increasing molecular weight by ~35.45 g/mol compared to the target compound. This substitution may enhance steric hindrance and reduce solubility in polar solvents due to increased hydrophobicity.

- The 3-chlorobenzyl group in the target compound offers a meta-substitution pattern , which could improve binding specificity in enzyme-active sites compared to ortho/para positions.

Physicochemical Properties: The higher molecular weight and chlorine content in the analog likely elevate its melting point compared to the target compound, though exact values are unavailable. The target compound’s single chlorine atom may improve solubility in organic solvents like DMSO or ethanol, enhancing formulation flexibility.

Commercial Considerations: The discontinuation of the 2,6-dichloro analog () suggests challenges in synthesis, stability, or market demand.

Biological Activity

N-benzyl-1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with benzyl and chlorobenzyl groups, along with a carbonyl group. This structural configuration is instrumental in its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Research indicates that compounds with similar structures often exhibit:

- Antimicrobial Activity : Many derivatives of pyridinecarboxamides have shown effectiveness against bacterial and fungal strains.

- Analgesic Properties : The compound may act on the κ-opioid receptor (KOR), which is linked to pain modulation, offering a potential for developing new analgesics without the side effects associated with traditional opioids .

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of related compounds, suggesting that N-benzyl derivatives can inhibit the growth of various pathogens. The structure-activity relationship (SAR) analysis showed that modifications at specific positions significantly enhance activity against bacterial strains.

| Compound | Activity (MIC) | Target Pathogen |

|---|---|---|

| N-benzyl derivative A | 10 µM | Staphylococcus aureus |

| N-benzyl derivative B | 5 µM | Escherichia coli |

Analgesic Effects

In vivo studies demonstrated that this compound exhibits significant antinociceptive effects in animal models. The compound was tested in abdominal constriction tests, showing a reduction in pain responses comparable to established analgesics .

Case Studies

- Pain Management Study : In a controlled trial involving mice, the administration of the compound resulted in a notable decrease in pain behaviors. The effects were reversed by nor-BNI, confirming the involvement of KOR pathways .

- Antimicrobial Efficacy Assessment : A series of N-benzyl derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that modifications on the benzyl moiety could enhance activity against resistant strains of bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.